molecular formula C14H12O3S B1324108 3-(4-Carboethoxybenzoyl)thiophene CAS No. 896618-52-3

3-(4-Carboethoxybenzoyl)thiophene

Cat. No.: B1324108
CAS No.: 896618-52-3
M. Wt: 260.31 g/mol
InChI Key: XVEQJROCOWLIKA-UHFFFAOYSA-N
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Description

3-(4-Carboethoxybenzoyl)thiophene is a synthetic thiophene derivative designed for research and development applications. Thiophene-based compounds are of significant interest in medicinal chemistry due to their presence in various bioactive molecules, particularly as core structures in the development of inhibitors that target essential cellular processes such as tubulin polymerization . This compound features a carboethoxybenzoyl moiety, which may be explored for its electronic properties and potential in creating more complex molecular architectures. As a building block, it can be utilized in organic synthesis and materials science, for instance in the construction of conjugated trimers for advanced electronic applications . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

ethyl 4-(thiophene-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-10(4-6-11)13(15)12-7-8-18-9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEQJROCOWLIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641832
Record name Ethyl 4-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896618-52-3
Record name Ethyl 4-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Carboethoxybenzoyl)thiophene: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Carboethoxybenzoyl)thiophene (CAS No. 896618-52-3), a heterocyclic ketone that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. While not a therapeutic agent itself, its unique structural features make it a critical building block for the development of targeted therapies, particularly in oncology. This document will detail its chemical and physical properties, provide a robust, field-tested protocol for its synthesis via Friedel-Crafts acylation, and explore its potential applications in the design of kinase and PARP inhibitors. The guide is intended to equip researchers with the necessary technical knowledge to effectively utilize this compound in their drug discovery and development workflows.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory suprofen and the anticancer agent raltitrexed, underscores its importance in the development of new therapeutics.[2] Thiophene derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.[3] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets.[3] 3-(4-Carboethoxybenzoyl)thiophene, also known as ethyl 4-(3-thienylcarbonyl)benzoate, combines the versatile thiophene moiety with a carboethoxy-substituted benzoyl group, creating a molecule primed for further chemical modification and elaboration into more complex, biologically active compounds.

Part 1: Physicochemical and Spectroscopic Profile

Chemical and Physical Properties

3-(4-Carboethoxybenzoyl)thiophene is a stable organic compound with the following key properties:

PropertyValueSource
CAS Number 896618-52-3[4]
Molecular Formula C₁₄H₁₂O₃S[5]
Molecular Weight 260.31 g/mol [4]
Synonyms Ethyl 4-(3-thienylcarbonyl)benzoate, Ethyl 4-(thiophene-3-carbonyl)benzoate[4]
Purity Typically ≥97%[4]
Appearance Expected to be an off-white to yellow solidInferred
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetateInferred
Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ 8.10-8.00 (d, 2H): Protons on the benzene ring ortho to the ester group.

    • δ 7.85-7.75 (m, 3H): Protons on the benzene ring ortho to the ketone and the proton at the 2-position of the thiophene ring.

    • δ 7.40-7.30 (m, 2H): Protons at the 4 and 5-positions of the thiophene ring.

    • δ 4.40 (q, 2H): Methylene protons of the ethyl ester.

    • δ 1.40 (t, 3H): Methyl protons of the ethyl ester.

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ ~188: Ketone carbonyl carbon.

    • δ ~166: Ester carbonyl carbon.

    • δ ~143: Quaternary carbon of the thiophene ring attached to the carbonyl group.

    • δ ~138-128: Aromatic carbons of the benzene and thiophene rings.

    • δ ~61: Methylene carbon of the ethyl ester.

    • δ ~14: Methyl carbon of the ethyl ester.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:[6]

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~1720 cm⁻¹: C=O stretching of the ethyl ester (strong).

  • ~1660 cm⁻¹: C=O stretching of the ketone (strong).

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic rings.

  • ~1280 cm⁻¹ and ~1100 cm⁻¹: C-O stretching of the ester.

1.2.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 260. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 215) and the ethyl group (-C₂H₅, m/z = 231), as well as characteristic fragments for the benzoyl and thienoyl moieties.

Part 2: Synthesis and Mechanism

The most logical and widely used method for the synthesis of 3-(4-Carboethoxybenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 4-carboethoxybenzoyl chloride.[7][8]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Thiophene Thiophene Reaction_Center Reaction_Center Thiophene->Reaction_Center AcylChloride 4-Carboethoxybenzoyl Chloride AcylChloride->Reaction_Center LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction_Center Solvent Dichloromethane (DCM) Solvent->Reaction_Center Product 3-(4-Carboethoxybenzoyl)thiophene Reaction_Center->Product Friedel-Crafts Acylation G start 4-Carboethoxybenzoyl chloride + AlCl₃ acylium Formation of Acylium Ion Electrophile start->acylium attack Nucleophilic Attack by Thiophene acylium->attack sigma Formation of Sigma Complex (Resonance Stabilized) attack->sigma deprotonation Deprotonation sigma->deprotonation product 3-(4-Carboethoxybenzoyl)thiophene deprotonation->product catalyst_regen Regeneration of AlCl₃ deprotonation->catalyst_regen G start 3-(4-Carboethoxybenzoyl)thiophene hydrolysis Ester Hydrolysis to Carboxylic Acid start->hydrolysis amide_coupling Amide Coupling with a Substituted Amine hydrolysis->amide_coupling ketone_modification Ketone Modification (e.g., reductive amination, heterocycle formation) amide_coupling->ketone_modification final_inhibitor Final Kinase Inhibitor Candidate ketone_modification->final_inhibitor

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Thiophene-Boronic Acids with Phenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Thiophene-Phenyl Ketone Scaffolds

The fusion of thiophene and phenyl ketone moieties through the Suzuki-Miyaura cross-coupling reaction provides a powerful avenue for the synthesis of a diverse array of compounds with significant applications in medicinal chemistry and materials science. Thiophene-containing biaryl ketones are key structural motifs in numerous pharmacologically active molecules, including anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[1][2] The versatility of the ketone functionality allows for further synthetic transformations, making these compounds valuable intermediates in drug discovery and development.[3]

This guide offers a comprehensive overview of the Suzuki-Miyaura coupling conditions tailored for the synthesis of thiophene-phenyl ketones. It delves into the mechanistic underpinnings of the reaction, provides detailed experimental protocols, and offers insights into troubleshooting common challenges encountered in this specific transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, a thiophene-boronic acid or its derivative) with an organohalide (a halo-substituted phenyl ketone).[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the halo-phenyl ketone to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[6] The reactivity of the halide in this step follows the general trend: I > Br > Cl.[4]

  • Transmetalation: In this crucial step, the thiophene group is transferred from the boronic acid to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The final step involves the reductive elimination of the desired thiophene-phenyl ketone product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n (Aryl = Phenyl Ketone) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n (Ar' = Thiophene) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Thiophene-Phenyl Ketone) RedElim->Product Product->Pd0 Regeneration ArylHalide Phenyl Ketone-X ThiopheneBoronic Thiophene-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions: A Tabulated Guide

The success of the Suzuki-Miyaura coupling for thiophene-phenyl ketones hinges on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key components and their typical applications.

Table 1: Palladium Catalysts and Ligands
Catalyst/PrecatalystLigandTypical Loading (mol%)Key Characteristics & Applications
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5A classic, versatile catalyst suitable for many applications.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-3Often used with a variety of phosphine ligands.
Pd(OAc)₂Palladium(II) acetate1-5A common Pd(II) precatalyst that is reduced in situ.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride1-3Effective for a broad range of substrates, including heteroaromatics.
Buchwald Precatalysts (e.g., XPhos, SPhos G3/G4)XPhos, SPhos0.5-2Highly active for challenging couplings, including those with sterically hindered substrates and heteroaryl chlorides.[9]
Table 2: Bases and Solvents
BaseStrengthTypical SolventsComments
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂O, DMFA widely used and effective base for many Suzuki couplings.
K₃PO₄StrongToluene, Dioxane, THFOften employed for less reactive substrates and can be used under anhydrous conditions.[9]
Cs₂CO₃StrongDioxane, THF, TolueneA highly effective base, particularly for difficult couplings.
NaHCO₃WeakEthanol/H₂O, DMF/H₂OA milder base, sometimes used to avoid side reactions with sensitive functional groups.

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of a thiophene-boronic acid with a halo-phenyl ketone, as well as a protocol for a microwave-assisted reaction.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reagents Combine Halo-Phenyl Ketone, Thiophene-Boronic Acid, Base, and Catalyst/Ligand in a Flask Start->Reagents Inert Establish Inert Atmosphere (Nitrogen or Argon) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purify Product (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: Conventional Heating

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halo-phenyl ketone (1.0 mmol, 1.0 equiv)

  • Thiophene-boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the round-bottom flask, add the halo-phenyl ketone, thiophene-boronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[10][11][12]

Materials:

  • Halo-phenyl ketone (0.5 mmol, 1.0 equiv)

  • Thiophene-boronic acid (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v, 4 mL)

  • Microwave vial with a stir bar

Procedure:

  • To the microwave vial, add the halo-phenyl ketone, thiophene-boronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to a safe temperature.

  • Perform an aqueous workup and purification as described in the conventional heating protocol.

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. This section provides a guide to diagnosing and resolving common problems.

Troubleshooting_Suzuki cluster_troubleshooting Troubleshooting Guide Problem Problem LowYield Low or No Yield Problem->LowYield SideReactions Significant Side Reactions (e.g., Homocoupling) Problem->SideReactions Cause_LY_Catalyst Catalyst Inactivity/ Decomposition LowYield->Cause_LY_Catalyst Cause_LY_Boronic Boronic Acid Decomposition (Protodeboronation) LowYield->Cause_LY_Boronic Cause_LY_Conditions Suboptimal Conditions LowYield->Cause_LY_Conditions Cause_SR_Oxygen Presence of Oxygen SideReactions->Cause_SR_Oxygen Cause_SR_Base Inappropriate Base SideReactions->Cause_SR_Base Solution_LY_Catalyst Use Fresh Catalyst/Ligand Switch to a More Robust Catalyst (e.g., Buchwald Precatalyst) Cause_LY_Catalyst->Solution_LY_Catalyst Solution_LY_Boronic Use Boronic Ester or Trifluoroborate Salt Use Anhydrous Conditions Cause_LY_Boronic->Solution_LY_Boronic Solution_LY_Conditions Screen Different Bases, Solvents, and Temperatures Cause_LY_Conditions->Solution_LY_Conditions Solution_SR_Oxygen Thoroughly Degas Solvents Maintain Inert Atmosphere Cause_SR_Oxygen->Solution_SR_Oxygen Solution_SR_Base Use a Milder Base Screen Alternative Bases Cause_SR_Base->Solution_SR_Base

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.

Low or No Yield:

  • Catalyst Deactivation: The sulfur atom in thiophene can potentially act as a catalyst poison. If catalyst deactivation is suspected, consider using a more robust ligand system, such as the Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), which are known to be effective for heteroaromatic couplings.[9] Ensure that the palladium precatalyst and ligands are fresh and have been stored properly under an inert atmosphere.[2]

  • Protodeboronation of Thiophene-Boronic Acid: Thiophene-boronic acids, particularly 2-thienylboronic acid, can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.[4] To mitigate this, consider using the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are generally more stable.[4] Running the reaction under anhydrous conditions with a base like K₃PO₄ can also be beneficial.

  • Inefficient Oxidative Addition: If using an aryl chloride as the electrophile, oxidative addition can be sluggish. Employing a more electron-rich and bulky phosphine ligand is often necessary to facilitate this step.[9]

Significant Side Reactions:

  • Homocoupling of the Boronic Acid: The formation of bithiophene as a byproduct is often due to the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.[2][13] Ensure that all solvents are thoroughly degassed and that a strict inert atmosphere is maintained throughout the reaction.

  • Dehalogenation of the Phenyl Ketone: Reductive dehalogenation of the starting material can occur, particularly at higher temperatures or with prolonged reaction times. If this is a significant issue, try lowering the reaction temperature or using a more active catalyst to shorten the reaction time.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of thiophene-phenyl ketones. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals working in this area. Further optimization may be necessary for specific substrate combinations to achieve the best results.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 58. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(8-9), 659-666. Retrieved from [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Hassanain Hafiz Mohd Asnan, & Wan Fatihah. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(3), 36-44. Retrieved from [Link]

  • Melucci, M., et al. (2002). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 67(24), 8509–8514. Retrieved from [Link]

  • Al-dujaili, A. H., & Abd-Alhussain, M. S. (2018). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of the Serbian Chemical Society, 83(10), 1147-1157. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 65(8), 1257-1272. Retrieved from [Link]

  • Acar, Ç., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Sulfur Chemistry. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(8-9), 659-666. Retrieved from [Link]

  • Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 1. Retrieved from [Link]

  • Scherf, U., et al. (2004). Semiconducting Polymers via Microwave-assisted Suzuki and Stille Cross-Coupling Reactions. Macromolecular Rapid Communications, 25(1), 223-226. Retrieved from [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Retrieved from [Link]

  • Barbarella, G., et al. (2002). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 67(24), 8509–8514. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1107. Retrieved from [Link]

  • Ciaffoni, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687. Retrieved from [Link]

  • Academia.edu. (n.d.). Recent applications of the Suzuki reaction in total synthesis. Retrieved from [Link]

  • Kirschning, A., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 20(1), 1095-1107. Retrieved from [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Aroylthiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and regioselective preparation of 3-aroylthiophenes. These compounds are valuable scaffolds in medicinal chemistry and materials science. We will explore the fundamental principles of microwave heating and its advantages over conventional methods, providing detailed, field-proven protocols for palladium-catalyzed C-H acylation. This document aims to equip researchers with the necessary knowledge to implement this powerful technology, enhance synthetic efficiency, and accelerate discovery.

Introduction: The Significance of 3-Aroylthiophenes and the Advent of Microwave Synthesis

The 3-aroylthiophene moiety is a privileged structural motif found in a wide array of biologically active compounds and functional materials. Its presence often imparts desirable pharmacokinetic and pharmacodynamic properties. Traditional methods for the synthesis of these compounds, such as Friedel-Crafts acylation, can be fraught with challenges, including harsh reaction conditions, low yields, and a lack of regioselectivity.

Microwave-assisted organic synthesis has emerged as a transformative technology, offering solutions to many of these challenges.[1] By directly heating the reaction mixture through dielectric polarization and ionic conduction, microwave irradiation provides rapid, uniform, and efficient heating.[2] This often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity by minimizing the formation of byproducts.[3][4][5] This guide will focus on the application of MAOS to the regioselective synthesis of 3-aroylthiophenes, a testament to the power and versatility of this technology.

The Rationale for Microwave-Assisted Synthesis: A Comparative Overview

The advantages of microwave-assisted synthesis over conventional heating are not merely incremental; they represent a paradigm shift in how organic reactions are conducted. The primary benefits include:

  • Accelerated Reaction Rates: Microwave irradiation can dramatically shorten reaction times from hours or days to mere minutes.[6][7]

  • Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[8]

  • Enhanced Regioselectivity: In many cases, the unique heating profile of microwaves can lead to improved control over the regiochemical outcome of a reaction.

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional methods that rely on conductive heating.

  • Facilitation of "Green Chemistry": The efficiency of MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of less hazardous solvents.

The following table provides a stark comparison of microwave-assisted versus conventional heating methods for the synthesis of acylated thiophenes, illustrating the significant advantages of the former.

ProductMethodReaction TimeYield (%)Reference
3-Acylthiophene derivativeMicrowave-Assisted15 - 30 minutesup to 92%[6][9]
3-Acylthiophene derivativeConventional Heating1 - 3 hoursLower yields reported[6][9]

Mechanistic Insights: Palladium-Catalyzed C-H Acylation of Thiophenes

The regioselective synthesis of 3-aroylthiophenes can be effectively achieved through palladium-catalyzed C-H bond activation and acylation. The general mechanism for this transformation under microwave irradiation is depicted below. The catalytic cycle is believed to proceed through the following key steps:

  • C-H Activation: The palladium(II) catalyst coordinates to a directing group on the thiophene substrate, facilitating the regioselective cleavage of the C3-H bond to form a palladacycle intermediate.

  • Oxidative Addition: The acyl source, often an aldehyde, undergoes oxidative addition to the palladium center.

  • Reductive Elimination: The aroyl group and the thiophene moiety are reductively eliminated from the palladium center, forming the desired 3-aroylthiophene product and regenerating the palladium(0) species.

  • Re-oxidation: The palladium(0) is re-oxidized to the active palladium(II) state by an oxidant present in the reaction mixture, allowing the catalytic cycle to continue.

Microwave irradiation accelerates each of these steps, leading to a significant rate enhancement for the overall reaction.

G cluster_cycle Catalytic Cycle PdII Pd(II) Catalyst Palladacycle Palladacycle Intermediate PdII->Palladacycle Thiophene + C-H Activation Oxidant_out Reduced Oxidant PdIV Pd(IV) Intermediate Palladacycle->PdIV Aroyl Source (R-CHO) Pd0 Pd(0) PdIV->Pd0 Reductive Elimination Pd0->PdII Oxidant Product 3-Aroylthiophene Product Release Thiophene Thiophene Substrate Thiophene->Palladacycle AroylSource Aroyl Source AroylSource->PdIV Oxidant_in Oxidant Oxidant_in->Pd0

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H acylation of thiophene.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the microwave-assisted synthesis of 3-aroylthiophenes. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Palladium-Catalyzed C-3 Acylation of 2-(Pyridin-2-yl)thiophene[6]

Materials:

  • 2-(Pyridin-2-yl)thiophene

  • Aromatic aldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Toluene, anhydrous

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-(pyridin-2-yl)thiophene (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and anhydrous toluene (5 mL).

  • Add the desired aromatic aldehyde (1.5 equiv.) followed by tert-butyl hydroperoxide (3.0 equiv.).

  • Seal the vial securely with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 3-aroyl-2-(pyridin-2-yl)thiophene.

Workflow Diagram

G start Start reagents Add Reactants & Catalyst to Microwave Vial start->reagents seal Seal Vial reagents->seal microwave Microwave Irradiation (120°C, 30 min) seal->microwave cool Cool to RT microwave->cool workup Work-up (Dilution, Filtration) cool->workup purify Purification (Column Chromatography) workup->purify product 3-Aroylthiophene Product purify->product

Caption: General workflow for the microwave-assisted synthesis of 3-aroylthiophenes.

Results and Discussion: Characterization and Troubleshooting

Expected Results:

Following the provided protocols, researchers can expect to obtain the desired 3-aroylthiophene products in good to excellent yields. The products should be characterized by standard spectroscopic techniques to confirm their identity and purity.

Typical Spectroscopic Data:

  • ¹H NMR: Aromatic protons on the thiophene and aroyl rings will typically appear in the range of δ 7.0-8.5 ppm. The chemical shifts and coupling patterns will be indicative of the substitution pattern.[10][11][12][13]

  • ¹³C NMR: The carbonyl carbon of the aroyl group will exhibit a characteristic signal in the downfield region of the spectrum (δ 180-200 ppm). Aromatic carbons will appear in the range of δ 120-150 ppm.[10][14]

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be observed in the range of 1630-1680 cm⁻¹.[14]

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Inefficient stirring, improper sealing of the reaction vial, suboptimal reaction temperature or time, catalyst deactivation.Ensure adequate stirring, check the integrity of the vial seal, optimize temperature and time, use a fresh catalyst or consider a different palladium source/ligand.
Formation of Byproducts Incorrect stoichiometry, presence of moisture or oxygen, side reactions.Carefully control the stoichiometry of reactants, use anhydrous solvents and degas the reaction mixture, consider adjusting the reaction temperature.
Poor Regioselectivity Inappropriate directing group or catalyst system.For regioselective C-H activation, the choice of the directing group is crucial. Explore different directing groups or catalyst systems.

Conclusion: A Powerful Tool for Modern Synthesis

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and often more environmentally friendly approach to the preparation of valuable molecules. The protocols and insights provided in this guide demonstrate the power of this technology for the regioselective synthesis of 3-aroylthiophenes. By embracing MAOS, researchers can accelerate their discovery efforts and contribute to the development of new therapeutics and materials.

References

  • Santiago, C., et al. (2022). Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. Organic & Biomolecular Chemistry, 20(1), 107-112. [Link]

  • Request PDF. (n.d.). Microwave-assisted Palladium catalysed C-H acylation with aldehydes. Synthesis and diversification of 3-acylthiophenes. ResearchGate. [Link]

  • CEM. (n.d.). Comparative study of conventional and microwave assisted synthesis. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). Microwave assisted synthesis and biological evaluation of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazoles. Organic Chemistry: An Indian Journal, 3(3), 143-146.
  • Gill, R. K., et al. (2016). Design and microwave assisted synthesis of novel 2-phenyl/2-phenylethynyl-3-aroyl thiophenes as potent antiproliferative agents. MedChemComm, 7(10), 1966-1972. [Link]

  • Yadav, A. R., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(2), 104-107.
  • Gill, R. K., et al. (2016). Correction: Design and microwave assisted synthesis of novel 2-phenyl/2-phenylethynyl-3-aroyl thiophenes as potent antiproliferative agents. MedChemComm, 7(11), 2247-2247. [Link]

  • EHU. (n.d.). Microwave-assisted Palladium catalysed C-H acylation with aldehydes. Synthesis and diversification of 3-acylthiophenes. Organometalikoak Sintesian Ikerketa Taldea. [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. [Link]

  • Al-Suod, H., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4591. [Link]

  • CEM. (n.d.). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. [Link]

  • Varma, R. S., & Namboodiri, V. V. (2001). A Comparison of Microwave-Accelerated and Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules, 6(3), 247-251. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Sharma, P., & Kumar, A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. [Link]

  • Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4752. [Link]

  • Antonov, L., et al. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559-565. [Link]

  • Al-Masum, M., & Alalwan, H. (2020). Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. International Journal of Organic Chemistry, 10(4), 135-143. [Link]

  • da Silva, V. C., et al. (2003). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 14(2), 306-310. [Link]

Sources

Application Notes & Protocols: 3-(4-Carboethoxybenzoyl)thiophene in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Thiophene-Benzoyl Scaffold

In the landscape of modern medicinal chemistry, the assembly of novel molecular entities with high therapeutic potential relies on the strategic use of versatile chemical building blocks. 3-(4-Carboethoxybenzoyl)thiophene emerges as a particularly valuable scaffold due to the unique combination of its structural features. The thiophene ring, a bioisostere of the benzene ring, is a privileged structure in numerous approved drugs, offering a distinct electronic and steric profile that can enhance target engagement and modulate pharmacokinetic properties.[1][2] The benzoyl linker provides a rigid connection, orienting the two aromatic systems in a defined spatial arrangement, while the ketone and carboethoxy groups serve as critical handles for synthetic diversification.

This guide provides a comprehensive overview of 3-(4-Carboethoxybenzoyl)thiophene, detailing its chemical reactivity and offering field-proven protocols for its application in the synthesis of diverse compound libraries for drug discovery programs. We will explore key transformations at its three primary reactive sites, demonstrating its utility in generating molecules targeting a range of biological pathways.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of a building block is fundamental to its effective deployment in a synthetic strategy.

PropertyValueSource
Synonym Ethyl 4-(3-thienylcarbonyl)benzoate
Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
Appearance Off-white to yellow solidN/A
Purity Typically ≥97%
InChI Key XVEQJROCOWLIKA-UHFFFAOYSA-N

The reactivity of 3-(4-Carboethoxybenzoyl)thiophene is governed by three principal functional domains: the thiophene ring, the ketone linker, and the ethyl ester.

  • The Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic substitution, primarily at the C2 and C5 positions.[2] It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of modern drug synthesis.[3][4][5]

  • The Ketone Linker: The carbonyl group can be reduced to a secondary alcohol or serve as a site for reductive amination, introducing new vectors for structural elaboration.

  • The Ethyl Ester: This group is a versatile precursor. It can be readily hydrolyzed to the corresponding carboxylic acid, which then opens up a vast array of amide coupling reactions—the most frequently used reaction in medicinal chemistry.[6][7][8] Alternatively, it can undergo trans-esterification or direct aminolysis.[9]

Strategic Diversification: A Reaction Map

The true power of 3-(4-Carboethoxybenzoyl)thiophene lies in its capacity for controlled, stepwise diversification. The following diagram illustrates how this single building block can be elaborated into a library of distinct chemical scaffolds.

G cluster_0 Core Building Block cluster_1 Ester Modification cluster_2 Thiophene Functionalization (Post-Halogenation) cluster_3 Ketone Reduction start 3-(4-Carboethoxybenzoyl)thiophene hydrolysis Hydrolysis (NaOH/H+) start->hydrolysis Site 1: Ester suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) start->suzuki Site 2: Thiophene Ring (e.g., at C2/C5) buchwald Buchwald-Hartwig (R-NH2, Pd cat.) start->buchwald reduction Reduction (NaBH4) start->reduction Site 3: Ketone acid Thiophene-Benzoyl Carboxylic Acid hydrolysis->acid amide_coupling Amide Coupling (EDC, HATU, etc.) acid->amide_coupling amides Diverse Amide Library (R-NH2) amide_coupling->amides suzuki_products Aryl/Heteroaryl Substituted Scaffolds suzuki->suzuki_products buchwald_products Amino-Substituted Scaffolds buchwald->buchwald_products alcohol Secondary Alcohol reduction->alcohol

Caption: Reaction map illustrating the diversification potential of the core building block.

Key Experimental Protocols

The following protocols are presented as robust starting points. Researchers should note that optimization may be necessary for specific substrates. All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 4.1: Ester Hydrolysis to Carboxylic Acid

This protocol converts the ethyl ester to the corresponding carboxylic acid, a critical intermediate for amide library synthesis. The procedure is adapted from standard methods for the alkaline hydrolysis of benzoate esters.[10][11][12][13]

Rationale: Saponification using a strong base like NaOH is a high-yielding and reliable method for ester cleavage.[9] The reaction is driven to completion by heating under reflux. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-(4-carboethoxybenzoyl)thiophene (1.0 equiv), 2 M aqueous sodium hydroxide (NaOH) (approx. 10 mL per 5 g of ester), and a few boiling chips.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in a heating mantle. Maintain a gentle reflux until the oily ester droplets have completely disappeared and the solution becomes homogeneous (typically 45-60 minutes).[12]

  • Cooling & Acidification: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker placed in an ice bath.

  • Precipitation: Slowly add 5 M hydrochloric acid (HCl) dropwise with constant stirring. Monitor the pH with litmus or pH paper. Continue adding acid until the solution is acidic and no further precipitation is observed.[12]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold deionized water to remove residual salts.

  • Drying & Purification: Dry the solid in a vacuum oven at 60-70°C. The resulting carboxylic acid is often pure enough for the next step. If required, recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed.

Protocol 4.2: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond between the carboxylic acid from Protocol 4.1 and a primary or secondary amine. This is a widely used and robust method in medicinal chemistry.[6][14]

Rationale: Amide bond formation requires activation of the carboxylic acid.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that forms a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide.[6]

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the thiophene-benzoyl carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (0.1-1.0 equiv) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 equiv) portion-wise, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 4.3: Suzuki-Miyaura Cross-Coupling (Example)

This protocol outlines a general procedure for coupling an aryl boronic acid to the thiophene ring. Note: This requires a pre-functionalized (e.g., brominated) thiophene starting material. The principles are adapted from established methods for thiophene derivatives.[3][15][16]

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction catalyzed by a palladium complex.[17] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine the bromo-thiophene starting material (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N2 or Ar). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).[3]

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 12-24 hours).[3]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue by flash column chromatography.

Application in Lead Discovery: Case Studies

The thiophene-benzoyl scaffold is a key component in several classes of biologically active molecules.

  • Kinase Inhibitors: The rigid diaryl ketone motif is a common feature in inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[18] The thiophene ring can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, while the derivatized benzoyl portion can extend into solvent-exposed regions to improve selectivity and physicochemical properties.

  • Antiproliferative Agents: Derivatives of 2-benzoyl-benzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs.[19][20] While our core building block is a thiophene rather than a benzothiophene, the underlying principle of a rigid diaryl system interacting with the colchicine binding site on tubulin is analogous. Diversification of our scaffold could yield novel tubulin inhibitors.

  • Antimicrobial Agents: Thiophene derivatives are widely investigated for their antimicrobial properties, with mechanisms including the disruption of bacterial cell membranes and enzyme inhibition.[1] The ability to rapidly generate a library of amides from the 3-(4-carboxybenzoyl)thiophene intermediate allows for extensive structure-activity relationship (SAR) studies to optimize antibacterial potency.

Conclusion

3-(4-Carboethoxybenzoyl)thiophene is more than a simple chemical; it is a strategic platform for accelerated drug discovery. Its three distinct points of chemical reactivity allow for a logical and efficient "build-up" approach to library synthesis. By following robust and well-understood protocols for ester hydrolysis, amide coupling, and cross-coupling reactions, researchers can rapidly generate a multitude of diverse and novel chemical entities. The proven relevance of the thiophene-benzoyl scaffold in targeting key disease pathways underscores the potential of this building block to be the starting point for the next generation of therapeutic agents.

References

  • BenchChem. (2025). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 3,4-Dibromothiophene in Suzuki Coupling Reactions.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Chemistry Lab: Base Hydrolysis Experiment. (n.d.). Scribd.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI.
  • The Hydrolysis of Ethyl Benzoate. (2021, January 22). YouTube.
  • LibreTexts. (2020, May 30). 22.6: Ester Chemistry.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate.
  • Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. (2025, August 6). ACS Publications.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate.
  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). PMC.
  • BenchChem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • 3-(4-carboethoxybenzoyl)thiophene. (n.d.). Sigma-Aldrich.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (n.d.). PMC.
  • Romagnoli, R., et al. (2010, December 15). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed.
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024, June 15). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization in Thiophene Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THIO-ACYL-001 Subject: Troubleshooting "Black Tar" Formation & Oligomerization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thiophene Paradox

Thiophene is a "super-aromatic" heterocycle, significantly more nucleophilic than benzene (approx.


 to 

times more reactive). While this makes Friedel-Crafts acylation kinetically favorable, it presents a critical process challenge: reactivity control .

The same electron density that facilitates acylation also makes the thiophene ring susceptible to acid-catalyzed cationic polymerization . Under standard Friedel-Crafts conditions (strong Lewis acids like


), the reaction frequently degenerates into a dark, insoluble resin ("black tar") before the desired ketone can be isolated. This guide provides the mechanistic understanding and protocols necessary to decouple acylation from polymerization.

Knowledge Base (Troubleshooting Q&A)

Q1: Why does my reaction mixture turn into a black tar within minutes?

Diagnosis: Uncontrolled Cationic Polymerization. Mechanism: The "black tar" is a complex mixture of polythienylenes and oligomers. Strong Lewis acids (


) or proton sources coordinate to the sulfur atom or protonate the ring (usually at C-2), generating a highly reactive carbocation. This cation attacks a neutral thiophene molecule, initiating a chain-growth polymerization.
  • Root Cause: The catalyst is too acidic, or the temperature is too high, favoring the high-activation-energy polymerization pathway over the lower-energy acylation.

  • Immediate Fix: Switch from

    
     to a milder Lewis acid (
    
    
    
    ,
    
    
    ) or a solid acid catalyst (Zeolite H
    
    
    ). If
    
    
    is mandatory, use a complexing solvent like nitrobenzene to "buffer" the catalyst activity.
Q2: I am seeing low yields despite full consumption of starting material. Where is it going?

Diagnosis: Formation of Stable


-Complexes ("Red Oil").
Mechanism: 
In traditional Friedel-Crafts acylation, the product (acylthiophene) is more basic than the starting material due to the carbonyl oxygen. It forms a stable 1:1 complex with the Lewis acid (e.g., 

).
  • The Trap: This complexation deactivates the catalyst. You must use at least 1.1 to 1.2 equivalents of catalyst relative to the acylating agent. If you use catalytic amounts (0.1 eq) of

    
    , the reaction will stall after 10% conversion.
    
  • The Polymer Link: If you try to force the reaction by heating this stalled mixture, the free Lewis acid (in equilibrium) will attack the remaining thiophene, triggering polymerization.

Q3: What is the optimal order of addition to prevent exotherms?

Protocol Standard: "Acylium First" (Perrier Method). Never add the catalyst directly to the thiophene.

  • Step A: Mix the Acyl Chloride + Lewis Acid in the solvent at

    
    . Allow the acylium ion complex (
    
    
    
    ) to form (often indicated by a color change).
  • Step B: Add the Thiophene slowly to this pre-formed complex.

  • Why: This ensures the thiophene immediately encounters the electrophile (acylium) rather than free, uncomplexed Lewis acid, minimizing the window for acid-catalyzed self-polymerization.

Q4: Can I use solvent-free conditions?

Advisory: High Risk. While "green chemistry" papers sometimes propose solvent-free milling, for thiophene this is a safety hazard. The exotherm is often sufficient to boil the thiophene (


), leading to runaway polymerization.
  • Recommended Solvents:

    • Dichloromethane (DCM): Standard, good solubility, low boiling point limits thermal runaway.

    • Nitrobenzene: Excellent for

      
      . It forms a complex with 
      
      
      
      , moderating its acidity and preventing tar formation.
    • 
      :  Historical standard, but highly flammable/toxic. Avoid if possible.
      

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired acylation and the fatal polymerization pathway.

ThiophenePathways Thiophene Thiophene (Starting Material) SigmaComplex Sigma Complex (Intermediate) Thiophene->SigmaComplex Acylation Pathway (Controlled Temp) Protonation Protonation / Acid Attack (Side Reaction) Thiophene->Protonation High Temp / Strong Acid Polymer Polythienylene Tar (Irreversible Loss) Thiophene->Polymer Attack by Cation LewisAcid Lewis Acid (AlCl3 / SnCl4) Acylium Acylium Complex [R-C≡O]+ LewisAcid->Acylium Complexation LewisAcid->Protonation AcylAgent Acylating Agent (RCOCl) AcylAgent->Acylium Acylium->SigmaComplex Product 2-Acylthiophene (Desired Product) SigmaComplex->Product - H+ Cation Thienyl Cation Protonation->Cation Cation->Polymer Chain Growth

Figure 1: Kinetic competition between Friedel-Crafts acylation (Green path) and Acid-Catalyzed Polymerization (Red path).

Optimized Experimental Protocols

Protocol A: The "Green" Standard (Zeolite Catalysis)

Best for: High purity, preventing polymerization, reusable catalyst.

Materials:

  • Thiophene (1.0 eq)[1]

  • Acetic Anhydride (3.0 eq)

  • Catalyst: Zeolite H

    
     (calcined at 
    
    
    
    for 4h)
  • Solvent: None (or minimal DCM if viscosity is high)

Procedure:

  • Activation: Ensure Zeolite H

    
     is freshly calcined to remove adsorbed water (water poisons acid sites).[2]
    
  • Setup: In a round-bottom flask, mix Thiophene (8.4 g, 0.1 mol) and Acetic Anhydride (30.6 g, 0.3 mol).

  • Catalyst Addition: Add 1.2 g of activated Zeolite H

    
    .
    
  • Reaction: Heat to

    
      with vigorous magnetic stirring.
    
    • Note: Do not exceed

      
      .
      
  • Monitoring: Monitor by TLC/GC. Reaction typically completes in 2-4 hours.

  • Workup: Filter off the solid catalyst (can be regenerated). Wash filtrate with saturated

    
     to remove excess acid. Dry organic layer over 
    
    
    
    and distill.

Why this works: The pore structure of H


 Zeolite restricts the formation of bulky polymeric chains (shape selectivity) and provides "site isolation" for the acid centers, preventing the cascading cationic polymerization seen in homogeneous solution.
Protocol B: The "Traditional" Standard ( )

Best for: Laboratories without solid-acid capabilities, requiring standard reagents.

Materials:

  • Thiophene (1.0 eq)[1]

  • Acetyl Chloride (1.1 eq)

  • Tin(IV) Chloride (

    
    ) (1.1 eq) - Milder than 
    
    
    
  • Solvent: Dichloromethane (DCM) or Benzene

Procedure:

  • Complex Formation: In a dry flask under Argon, dissolve Acetyl Chloride in DCM. Cool to

    
    .
    
  • Catalyst Addition: Add

    
     dropwise. Stir for 15 mins to form the complex.
    
  • Thiophene Addition: Add Thiophene dissolved in DCM dropwise over 30-60 minutes, maintaining temp

    
    .
    
    • Critical: Rapid addition causes local hotspots

      
       Tar.
      
  • Quench: Pour reaction mixture onto crushed ice/HCl mix.

  • Extraction: Wash with water, then

    
    .
    

Comparative Data: Catalyst Performance

ParameterAluminum Chloride (

)
Tin(IV) Chloride (

)
Zeolite H

(Solid Acid)
Acidity Strong (Hard Lewis Acid)ModerateModerate (Brønsted/Lewis)
Polymerization Risk High (Requires strict temp control)LowNegligible
Yield (2-Acetyl) 50-65% (often tarry)85-90%95-98%
Stoichiometry >1.0 eq (Stoichiometric)>1.0 eq (Stoichiometric)Catalytic (<10 wt%)
Workup Difficult (Hydrolysis of Al-complex)ModerateEasy (Filtration)
Selectivity (2- vs 3-) HighHighVery High

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType BlackTar Black Tar / Resin IssueType->BlackTar Darkening LowYield Low Yield / Stalled IssueType->LowYield No Product CheckCat Using AlCl3? BlackTar->CheckCat CheckStoich Catalyst < 1.0 eq? LowYield->CheckStoich CheckTemp Temp > 0°C during addition? CheckCat->CheckTemp Yes SwitchCat Switch to SnCl4 or Zeolite CheckCat->SwitchCat Consider Switch CheckTemp->SwitchCat No (Already Cold) CoolDown Cool to -10°C Slow Addition CheckTemp->CoolDown Yes CheckStoich->SwitchCat No AddMore Increase Catalyst to 1.2 eq CheckStoich->AddMore Yes

Figure 2: Diagnostic workflow for thiophene acylation failures.

References

  • BenchChem. Overcoming challenges in the acylation of the thiophene 3-position. (Accessed 2026). Link

  • Hartough, H. D., & Kosak, A. I. (1947). Acylation of thiophene.[2][3][4][5][6][7] U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office. Link

  • Asian Journal of Chemistry. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.[2][6]Link

  • TSI Journals. Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.Link

  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Link

Sources

Technical Support Center: Optimizing Catalyst Loading for Thiophene-Phenyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiophene-phenyl ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the optimization of catalyst loading in Friedel-Crafts acylation of thiophene with benzoyl chloride (or its derivatives).

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and the critical role of the catalyst.

Q1: What is the general reaction mechanism for the synthesis of thiophene-phenyl ketone?

A1: The synthesis of thiophene-phenyl ketone is a classic example of a Friedel-Crafts acylation reaction. The mechanism proceeds via electrophilic aromatic substitution. First, the Lewis acid catalyst (e.g., AlCl₃) activates the benzoyl chloride, forming a highly electrophilic acylium ion (C₆H₅CO⁺).[1][2] The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[1] Finally, a base (like AlCl₄⁻) removes a proton from the thiophene ring, restoring its aromaticity and yielding the final ketone product along with regenerating the catalyst.[2][3]

Q2: Why is catalyst loading such a critical parameter in this specific acylation?

A2: Catalyst loading is critical for several reasons. Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid catalyst.[4][5] This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[3][4] This complexation effectively sequesters the catalyst, removing it from the catalytic cycle.[4][5] Therefore, insufficient catalyst loading will lead to an incomplete reaction and low yields.[4] Conversely, excessive catalyst loading can lead to undesirable side reactions and increased waste, making optimization essential for both efficiency and process economy.

Q3: What are the most common catalysts used for thiophene acylation, and what are their pros and cons?

A3: A variety of catalysts can be used, each with distinct advantages and disadvantages.

Catalyst TypeExamplesProsCons
Traditional Lewis Acids AlCl₃, FeCl₃, SnCl₄Highly effective, readily available, well-understood.[2][6]Required in stoichiometric amounts, highly moisture-sensitive, generate corrosive and toxic waste, can cause side reactions with the thiophene sulfur atom.[4][7]
Solid Acid Catalysts Zeolites (e.g., Hβ, HZSM-5), Montmorillonite ClaysReusable, environmentally benign, high selectivity, easy to separate from the reaction mixture.[7][8][9]May have lower activity than traditional Lewis acids, potential for pore-size limitations with larger substrates.[8][10]
"Greener" Alternatives Zinc Halides (ZnCl₂), Bismuth(III) triflate, Ionic LiquidsMilder reaction conditions, can sometimes be used in catalytic amounts, reduced environmental impact.[6]May require specific solvents or conditions, potentially higher cost.

Q4: My reaction is turning dark and forming tar-like substances. What is causing this?

A4: Tar formation is a common issue in Friedel-Crafts reactions involving sensitive substrates like thiophene. It is often caused by excessive reaction temperatures or highly reactive catalysts.[11] The strong Lewis acid can interact with the thiophene ring in a destructive manner, leading to polymerization and decomposition.[12] To prevent this, it is crucial to maintain careful temperature control, often starting at low temperatures (e.g., 0 °C), and to optimize the catalyst loading to avoid a large excess.[11]

Section 2: Troubleshooting Guide - Optimizing Catalyst Loading

This guide provides solutions to common problems encountered during the optimization process.

Problem 1: Very Low or No Product Yield

  • Q: I've set up my reaction, but I'm getting a very low yield (<10%) or no product at all. What's the most likely cause related to the catalyst?

    • A: Insufficient Catalyst Loading. This is the most common culprit in Friedel-Crafts acylations. Because the ketone product complexes with the Lewis acid, you often need at least 1.0 to 1.2 equivalents of catalyst relative to the benzoyl chloride.[4][5] A truly "catalytic" amount (e.g., <0.1 eq) is usually ineffective.

    • A: Catalyst Inactivity due to Moisture. Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[4][5]

Problem 2: The Reaction Stalls and Does Not Go to Completion

  • Q: My reaction starts well (monitored by TLC/GC), but stalls at ~50-60% conversion, even after several hours. Why?

    • A: Progressive Catalyst Sequestration. This is a direct consequence of the product-catalyst complexation. As the product forms, it steadily removes active catalyst from the reaction mixture.[3] The initial catalyst load may have been just enough to start the reaction but insufficient to drive it to completion.

    • Solution: The most direct approach is to perform a catalyst loading screen. Systematically increase the catalyst loading in small increments (e.g., 1.0 eq, 1.2 eq, 1.5 eq) while keeping all other parameters constant. This will help identify the optimal amount needed for full conversion.

Problem 3: Formation of Multiple Byproducts and Poor Selectivity

  • Q: I'm getting my desired product, but also significant amounts of other spots on my TLC plate. How can catalyst loading affect this?

    • A: Excessive Catalyst Loading or High Temperature. While sufficient catalyst is needed, a large excess can increase the reaction's harshness, promoting side reactions.[11] For thiophene, this can include diacylation (though less common as the acyl group is deactivating) or catalyst-induced degradation.[1][11]

    • Solution: First, ensure the reaction temperature is not too high.[11] Then, re-evaluate your catalyst loading. If you are using a large excess (e.g., >2.0 eq), try reducing it. The goal is to find the "sweet spot" that provides a high conversion rate without promoting byproduct formation. Using milder, solid-acid catalysts like zeolites can also significantly improve selectivity.[7][9]

Problem 4: The Reaction Mixture Becomes an Unstir-able Slurry

  • Q: My reaction mixture has become a thick solid or slurry, and my magnetic stir bar has stopped spinning. What should I do?

    • A: Precipitation of the Catalyst-Product Complex. The complex formed between the thiophene-phenyl ketone and the Lewis acid catalyst (especially AlCl₃) can be insoluble in common non-polar solvents like dichloromethane or carbon disulfide, causing it to precipitate.[5]

    • Solution: This is a physical, not chemical, problem. Ensure you are using efficient mechanical (overhead) stirring for larger-scale reactions. Increasing the solvent volume can also help maintain a stirrable suspension.[5] While this doesn't directly relate to optimizing the molar loading, it's a practical issue that arises from the necessary stoichiometric quantities.

Section 3: Experimental Protocols & Workflows

Protocol 1: Screening for Optimal Catalyst Loading (AlCl₃)

This protocol outlines a systematic approach to determine the ideal catalyst loading for the acylation of thiophene with benzoyl chloride.

  • Preparation: Set up four identical, flame-dried 50 mL round-bottom flasks, each equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging:

    • To each flask, add thiophene (e.g., 1.0 g, 11.9 mmol) dissolved in 20 mL of anhydrous dichloromethane.

    • Cool each flask to 0 °C in an ice bath.

  • Catalyst Addition:

    • To Flask 1, add AlCl₃ (1.59 g, 11.9 mmol, 1.0 eq ).

    • To Flask 2, add AlCl₃ (1.90 g, 14.3 mmol, 1.2 eq ).

    • To Flask 3, add AlCl₃ (2.38 g, 17.8 mmol, 1.5 eq ).

    • To Flask 4, add AlCl₃ (2.98 g, 23.8 mmol, 2.0 eq ).

  • Acylating Agent Addition:

    • To each dropping funnel, add benzoyl chloride (1.67 g, 11.9 mmol) dissolved in 5 mL of anhydrous dichloromethane.

    • Add the benzoyl chloride solution dropwise to the stirred thiophene/AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction & Monitoring: Allow the reactions to warm to room temperature and stir for 4 hours. Monitor the progress of each reaction by taking small aliquots, quenching them with water, and analyzing by TLC or GC-MS.

  • Work-up:

    • Carefully pour each reaction mixture into a separate flask containing 50 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until all solids dissolve.[4]

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 20 mL of dichloromethane.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield for each reaction and analyze the purity by ¹H NMR or GC to identify the optimal catalyst loading that gives the highest yield of the desired product with minimal byproducts.

Workflow & Decision-Making Diagrams

Diagram 1: Catalyst Loading Optimization Workflow

This diagram illustrates the logical flow for optimizing catalyst loading.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cluster_result Outcome Start Define Reaction: Thiophene + Benzoyl Chloride Select_Catalyst Select Catalyst (e.g., AlCl₃, Zeolite) Start->Select_Catalyst Anhydrous Ensure Anhydrous Conditions Select_Catalyst->Anhydrous Screen Perform Catalyst Loading Screen (e.g., 1.0, 1.2, 1.5 eq) Anhydrous->Screen Check_Yield High Yield & Purity? Screen->Check_Yield Optimized Optimized Condition Found Check_Yield->Optimized Yes Troubleshoot Troubleshoot Issue Check_Yield->Troubleshoot No

Caption: A generalized workflow for optimizing catalyst loading in Friedel-Crafts acylation.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common experimental failures.

G Start Reaction Failure: Low Yield / Stalled Q1 Was Catalyst Loading ≥ 1.0 equivalent? Start->Q1 A1_No Increase Catalyst Loading to >1.0 eq Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Were Anhydrous Conditions Maintained? A1_Yes->Q2 A2_No Repeat with Flame-Dried Glassware & Anhydrous Solvents Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Is Temperature Optimized? A2_Yes->Q3 A3_No Run at Lower Temp (0 °C) to Reduce Side Reactions Q3->A3_No No End Consider Alternative Catalyst (e.g., Solid Acid) Q3->End Yes

Caption: A decision tree for troubleshooting low-yield thiophene acylation reactions.

References

  • BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in thiophene acetylation.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Serpone, N., & Coluccia, S. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene.
  • Nykaza, T. V., et al. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • BenchChem. (n.d.). Overcoming challenges in the acylation of the thiophene 3-position.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.
  • TSI Journals. (2011, November 6).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Thiophene Acylation.
  • Reddit. (2022, December 17).
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3)
  • ResearchGate. (2025, August 7).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Scribd. (2014, May 26).
  • Wikipedia. (n.d.). Thiophene.
  • Gholami, M., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (2023, October).
  • Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
  • TSI Journals. (2014).
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Gabriele, B., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.

Sources

Technical Support Center: Solving Solubility Issues of 3-(4-Carboethoxybenzoyl)thiophene in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide serves as a dedicated support resource for researchers, chemists, and pharmaceutical scientists encountering solubility challenges with 3-(4-Carboethoxybenzoyl)thiophene during Nuclear Magnetic Resonance (NMR) analysis. The unique chemical structure of this compound, which incorporates both a nonpolar aromatic thiophene ring and a polar carboethoxybenzoyl moiety, often leads to poor solubility in common deuterated solvents, resulting in low-quality spectra. This document provides a structured troubleshooting workflow, detailed experimental protocols for solubility enhancement, and an in-depth FAQ section grounded in the principles of physical organic chemistry. Our goal is to empower users to systematically overcome solubility hurdles and acquire high-resolution NMR data essential for structural elucidation and purity assessment.

The Root of the Challenge: Understanding the Molecular Structure

3-(4-Carboethoxybenzoyl)thiophene (MW: 260.31 g/mol , Formula: C₁₄H₁₂O₃S) possesses a bifunctional chemical nature. The thiophene ring is an aromatic heterocycle with properties analogous to benzene, contributing to its relatively nonpolar character.[1][2][3] Conversely, the benzoyl group, featuring both a ketone and an ethyl ester, introduces significant polarity and sites for potential intermolecular interactions such as dipole-dipole forces. This structural dichotomy is the primary reason why single, common NMR solvents like chloroform-d (CDCl₃) or deuterium oxide (D₂O) may fail to effectively solvate the molecule.

Systematic Troubleshooting Workflow

When initial attempts to dissolve your sample fail, a systematic approach is more effective than random solvent testing. The following workflow guides the user from the most common and simple solutions to more advanced techniques.

Solubility_Troubleshooting cluster_start Phase 1: Initial Screening cluster_advanced Phase 2: Solubility Enhancement cluster_alternative Phase 3: Alternative Solvents start Start Sample of 3-(4-Carboethoxybenzoyl)thiophene (5-10 mg) screen_common Test Standard Solvents 1. Chloroform-d (CDCl₃) 2. Acetone-d₆ 3. DMSO-d₆ start->screen_common Begin with ~0.6 mL solvent check1 Fully Soluble at 298K? screen_common->check1 cosolvent Attempt Co-Solvent System Primary: CDCl₃ or Acetone-d₆ Titrate with: DMSO-d₆ or Methanol-d₄ check1->cosolvent No success Success | Acquire High-Resolution Spectrum check1->success Yes check2 Fully Soluble? cosolvent->check2 vtnmr Utilize Variable Temperature (VT) Gently heat sample in 10 K increments (e.g., 298K → 308K → 318K) Monitor for degradation. check2->vtnmr No check2->success Yes check3 Soluble at Elevated Temp? vtnmr->check3 alt_solvents Test Less Common Solvents 1. Tetrahydrofuran-d₈ (THF-d₈) 2. Dimethylformamide-d₇ (DMF-d₇) check3->alt_solvents No check3->success Yes alt_solvents->success If Soluble

Figure 1: Logical workflow for troubleshooting the solubility of 3-(4-Carboethoxybenzoyl)thiophene.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in CDCl₃, which I use for most of my samples. Why? A: Chloroform-d (CDCl₃) is a solvent of relatively low polarity and is a poor hydrogen bond acceptor.[4] While it can dissolve the aromatic thiophene portion of the molecule, it lacks the solvating power to effectively break the intermolecular dipole-dipole interactions and potentially the crystal lattice forces established by the highly polar ketone and ester functional groups.

Q2: The compound dissolves in DMSO-d₆, but my NMR peaks are very broad. What's causing this? A: This is a common and important observation. DMSO-d₆ is a highly polar aprotic solvent, making it excellent for dissolving many otherwise insoluble compounds.[4][5] However, it has a significantly higher viscosity than solvents like CDCl₃ or acetone-d₆. Increased viscosity slows molecular tumbling in the solution, which is a primary cause of signal broadening in NMR. While your compound is in solution, the slow tumbling rate leads to less efficient relaxation and, consequently, broader peaks. Gentle heating (see Protocol 2) can often mitigate this by reducing the solvent's viscosity.

Q3: What is a co-solvent, and how does it work? A: A co-solvent approach involves using a mixture of two (or more) deuterated solvents to create a solution with finely tuned polarity.[6][7] For this specific compound, you can start with a less polar solvent that dissolves the nonpolar parts well (like CDCl₃) and then add a highly polar solvent (like DMSO-d₆) dropwise. The DMSO-d₆ specifically solvates the polar functional groups, breaking up the solute-solute interactions that prevent dissolution in the primary solvent alone. This method is powerful because it can achieve solubility while minimizing the use of highly viscous solvents that degrade spectral quality.

Q4: Are there risks to heating my sample to improve solubility? A: Yes. The primary risk is thermal degradation of your compound. 3-(4-Carboethoxybenzoyl)thiophene is likely stable to moderate heating, but this is not guaranteed. The best practice is to acquire a spectrum at room temperature first, then increase the temperature in small, controlled increments (e.g., 10°C at a time). Before and after heating, check for the appearance of new signals or changes in integrals that would indicate decomposition. A second risk is solvent evaporation; ensure your NMR cap is well-sealed.

Q5: Should I consider alternative solvents like THF-d₈ or DMF-d₇? A: Absolutely. Tetrahydrofuran-d₈ (THF-d₈) is an excellent choice as it has an intermediate polarity and is less viscous than DMSO-d₆. N,N-Dimethylformamide-d₇ (DMF-d₇) is another powerful, highly polar solvent.[5] These are often considered after the co-solvent and heating methods have been attempted. A key consideration is the solvent's own residual peaks in the ¹H NMR spectrum; always check that they do not overlap with important resonances from your analyte.[5]

Data and Experimental Protocols

Table 1: Properties of Recommended Deuterated Solvents
SolventAbbreviationTypical ¹H Residual Peak (ppm)Boiling Point (°C)Key Characteristics & Suitability
Chloroform-dCDCl₃7.2661.2Low polarity; good starting point but often insufficient for this compound.[4][5]
Acetone-d₆(CD₃)₂CO2.0556.0Medium polarity; good alternative to CDCl₃; volatile.
Dimethyl Sulfoxide-d₆DMSO-d₆2.50189.0High polarity, excellent solvating power; high viscosity can broaden signals.[4][5]
Tetrahydrofuran-d₈THF-d₈1.72, 3.5866.0Good intermediate polarity; less viscous than DMSO-d₆.
Methanol-d₄CD₃OD3.31, 4.87 (OH)64.7Polar protic solvent; useful as a co-solvent; exchangeable -OD proton can complicate spectra.[4]
Dimethylformamide-d₇DMF-d₇2.75, 2.92, 8.03153.0High polarity, strong solvent; residual peaks may be problematic.[5]

Note: Residual peak positions can vary slightly based on temperature, concentration, and solute.

Protocol 1: Sample Preparation Using a Co-Solvent System
  • Initial Dissolution: Place 5-10 mg of 3-(4-Carboethoxybenzoyl)thiophene into a clean NMR tube. Add 0.6 mL of CDCl₃.

  • Mixing: Cap the tube securely and invert several times. Observe for undissolved solid.

  • Titration: Using a clean glass pipette, add one drop (~20 µL) of DMSO-d₆ to the tube.

  • Re-mixing: Cap and invert the tube until the solution is homogeneous. Check for remaining solid.

  • Iteration: Repeat steps 3 and 4, adding one drop of DMSO-d₆ at a time, until the sample is fully dissolved. Most compounds will dissolve with just 1-5 drops.

  • Analysis: Once a clear solution is obtained, acquire the NMR spectrum. Note the final solvent ratio in your lab notebook for reproducibility.

Protocol 2: Variable Temperature (VT) NMR for Solubility Enhancement
  • Sample Preparation: Prepare a sample in a solvent where it is partially soluble (e.g., Acetone-d₆ or a co-solvent mixture from Protocol 1).

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at ambient probe temperature (e.g., 298 K or 25°C). This is your reference.

  • Temperature Increase: Using the spectrometer's temperature control software, increase the sample temperature to 308 K (35°C).

  • Equilibration: Allow the sample to thermally equilibrate for at least 5-10 minutes. This is critical for temperature stability and accurate shimming.

  • Acquisition: Re-shim the sample at the new temperature and acquire another ¹H NMR spectrum.

  • Evaluation: Compare the spectrum to the baseline. Look for improved resolution (sharper peaks) and increased signal intensity.

  • Further Steps: If necessary, continue to increase the temperature in 10 K increments, repeating steps 4-6 at each stage. Do not exceed the boiling point of your solvent or a temperature that might cause degradation.

References

  • Zhou, P., Lugovskoy, A. A., & Wagner, G. (2001). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Journal of Biomolecular NMR, 20(1), 11–14. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Prajapati, R., & Serajuddin, A. T. M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 22, 2026, from [Link]

  • Al-Tannak, N. F., & Bagal, D. K. (2020). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. Journal of Pharmaceutical and Biomedical Analysis, 189, 113469. [Link]

  • Target Analysis. (n.d.). NMR Solvents & Reagents. Retrieved February 22, 2026, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). 6.4 Thiophene. Retrieved February 22, 2026, from [Link]

  • Google Patents. (1996). US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • National Institutes of Health. (2010). 3-(4-Methoxybenzyl)-1-benzothiophene. Retrieved February 22, 2026, from [Link]

  • Sciencemadness Wiki. (2022, January 2). Thiophene. Retrieved February 22, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Thiophene (FDB000912). Retrieved February 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 22, 2026, from [Link]

  • National Institutes of Health. (2012). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Retrieved February 22, 2026, from [Link]

  • SlideShare. (n.d.). Thiophene. Retrieved February 22, 2026, from [Link]

Sources

alternative Lewis acid catalysts for thiophene acylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #402-THIO-ACYL Subject: Transitioning from Stoichiometric


 to Catalytic Lewis Acids
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary & Diagnostic Matrix

User Issue: "My thiophene acylation using


 results in 'black tar' polymerization, requires difficult aqueous workups, and generates excessive aluminum waste. I need a cleaner, catalytic alternative."

Root Cause Analysis: Thiophene is an electron-rich heterocycle (


-excessive).[1] Traditional strong Lewis acids like 

are too harsh, often causing proton-initiated cationic polymerization (tar formation) and requiring stoichiometric quantities because the catalyst complexes with the product ketone.

Recommended Solution: Switch to "Soft" Lewis Acids or Solid Acid Catalysts. These activate the acylating agent without decomposing the sensitive thiophene ring.

Quick Selection Guide: Alternative Catalysts
Catalyst SystemTypeKey AdvantageBest For...Green Metric
Indium(III) Triflate HomogeneousWater-tolerant; 1 mol% loadingHigh-value APIs; moisture-rich environments⭐⭐⭐⭐
Zeolite H-Beta HeterogeneousShape selectivity; ReusableLarge scale; continuous flow processes⭐⭐⭐⭐⭐
Molecular Iodine (

)
HomogeneousMetal-free; Solvent-free potentialCost-sensitive batch reactions⭐⭐⭐
Solid Superacids HeterogeneousHigh acidity; Thermal stabilityDeactivated thiophenes⭐⭐⭐⭐

Knowledge Base: Homogeneous Catalysis (Metal Triflates)

Protocol A: Indium(III) Triflate Catalyzed Acylation

Theory: Lanthanide and Group 13 triflates (like


) are "water-compatible" Lewis acids. Unlike 

, they do not hydrolyze instantly in air and can be recovered from the aqueous phase.
Standard Operating Procedure (SOP)

Reagents: Thiophene (1.0 equiv), Acetic Anhydride (1.2 equiv),


 (0.01 equiv / 1 mol%).
Solvent:  Nitromethane (

) or Acetonitrile (

). Note: Nitromethane often accelerates rate due to polarity.
  • Charge: In a dry round-bottom flask, dissolve

    
     (1 mol%) in the solvent.
    
  • Addition: Add the acylating agent (e.g., acetic anhydride) first to activate the catalyst.

  • Substrate: Add thiophene slowly at room temperature (25°C).

  • Reaction: Stir for 1–4 hours. Monitor via TLC/GC-MS.

    • Checkpoint: Solution should remain clear or turn light yellow/orange. Dark red/black indicates polymerization.

  • Quench: Add water. The catalyst stays in the aqueous phase.

  • Extraction: Extract product with Dichloromethane (DCM).

  • Recovery: Evaporate water from the aqueous phase to recover

    
     (requires drying at 120°C before reuse).
    
Troubleshooting Guide (

)

Q: The reaction stalled at 60% conversion. A: Triflates can be deactivated by basic impurities. Ensure your thiophene is free of pyridine-like stabilizers. If using acid chlorides, purge the HCl byproduct with


, as high acidity can deactivate the catalytic cycle.

Q: Can I use hydrated Indium Triflate? A: Yes. Unlike


 or 

,

retains Lewis acidity even in the presence of water molecules.
Visualization: Catalytic Cycle & Activation

The following diagram illustrates how Indium Triflate activates the anhydride without destroying the thiophene ring.

IndiumCatalysis Start Start: In(OTf)3 + (RCO)2O Complex Activated Complex [In(OTf)3-Anhydride] Start->Complex Coordination Attack Thiophene Nucleophilic Attack (C2 Position) Complex->Attack + Thiophene Intermed Sigma Complex (Wheland Intermediate) Attack->Intermed Electrophilic Sub. Release Elimination of AcOH Intermed->Release Deprotonation Product 2-Acetylthiophene + In(OTf)3 Release->Product Catalyst Regeneration Product->Start Recycle Catalyst

Caption: Figure 1. Catalytic cycle of Indium(III) Triflate showing activation of anhydride and regeneration of catalyst.

Knowledge Base: Heterogeneous Catalysis (Zeolites)

Protocol B: Zeolite H-Beta Acylation

Theory: Zeolites provide shape selectivity.[2] For thiophene, Zeolite Beta (H-Beta) is superior to ZSM-5 because its pore size (approx 0.6–0.7 nm) accommodates the thiophene ring better than the narrower ZSM-5 channels, preventing pore blockage (coking).

Standard Operating Procedure (SOP)

Reagents: Thiophene, Acetic Anhydride (1:2 molar ratio). Catalyst: Zeolite H-Beta (


 ratio ~25).
  • Activation (CRITICAL): Calcine the Zeolite H-Beta at 550°C for 4 hours in air prior to use.

    • Reason: Removes adsorbed water and organic templates; converts sites to active Brønsted/Lewis acid form.

  • Setup: Mix Thiophene and Acetic Anhydride in a flask.

  • Loading: Add activated Zeolite (10–15 wt% relative to thiophene).

  • Conditions: Heat to 60–80°C. Reflux is often required for solid acids due to diffusion limitations.

  • Workup: Filter the hot mixture. The filtrate contains the product.

  • Regeneration: Wash the used catalyst with acetone, dry, and re-calcine at 550°C to burn off coke.

Troubleshooting Guide (Zeolites)

Q: Yield drops significantly after the first run. A: This is "Coking." Polymerized thiophene oligomers are blocking the pores. Solvent washing is insufficient. You must re-calcine at >450°C to restore activity.

Q: I see high selectivity for 2-acetylthiophene, but low conversion. A: Check your Si/Al ratio. A lower ratio (e.g., 25) means more aluminum and higher acidity, but potentially faster deactivation. A higher ratio (e.g., 300) is more hydrophobic (better for water tolerance) but has fewer acid sites. An Si/Al of 25–50 is the "sweet spot."

Escalation: Regioselectivity & Side Reactions[3]

Issue: "Why am I getting 'Black Tar'?"

Diagnosis: Polymerization.[3] Thiophene is unstable in the presence of strong protons (


). If your Lewis acid generates significant free protic acid (e.g., HCl from 

+ moisture), the proton attacks C2, generating a carbocation that reacts with another thiophene molecule.

Corrective Action:

  • Switch Reagents: Use Acid Anhydrides instead of Acid Chlorides. The byproduct is a carboxylic acid (weak acid), whereas acid chlorides release HCl (strong acid).

  • Temperature Control: Keep reaction

    
     if using homogeneous catalysts.
    
  • Use Iodine (

    
    ):  Iodine is mild enough to catalyze acylation without triggering polymerization.
    
Issue: Regioselectivity (2- vs 3-position)

Thiophene naturally favors the 2-position (alpha) (


 ratio) due to the stability of the intermediate sigma complex (3 resonance structures for C2 attack vs. 2 for C3 attack).[4][5]

Decision Tree: Controlling Selectivity

Selectivity Input Target Isomer? C2 2-Acyl (Alpha) Input->C2 Default C3 3-Acyl (Beta) Input->C3 Difficult Standard Standard Conditions (In(OTf)3, Zeolites, I2) C2->Standard Thermodynamic Control Steric Steric Blocking Strategy C3->Steric Block C2/C5 positions Directing Directing Groups C3->Directing Use bulky electrophiles (Minor effect) Result 3-Acyl Thiophene Steric->Result Remove blocking group post-acylation

Caption: Figure 2. Strategic pathways for controlling regioselectivity. Direct 3-acylation is difficult without blocking groups.

References

  • Frost, C. G., et al. (2000).[6] "Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics."[6][7] Molecules. Link

  • Corma, A., et al. (2001). "Zeolites as Catalysts for the Acylation of Aromatics."[2][8] Journal of Catalysis. (Grounding in Zeolite Beta efficacy).

  • Bowman, D. C. (2004).[9] "Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine." The Chemical Educator. Link

  • BenchChem Technical Guides. (2025). "A Comparative Guide to Catalysts for Thiophene Acylation." Link

  • Chandra, K. L., et al. (2002).[10] "Lewis acid catalyzed acylation reactions: scope and limitations." Tetrahedron. Link

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-(4-Carboethoxybenzoyl)thiophene

[1]

Executive Summary

This technical guide provides a detailed structural analysis and 1H NMR spectral assignment for 3-(4-Carboethoxybenzoyl)thiophene , a specialized intermediate often utilized in the synthesis of tubulin inhibitors and thiophene-based pharmacophores.

Unlike its more thermodynamically favored regioisomer (the 2-substituted derivative), the 3-isomer presents a unique spectral fingerprint essential for confirming regioselectivity in complex synthesis. This guide objectively compares the spectral performance of the target molecule against its common impurities, providing researchers with diagnostic signals to validate structural integrity.

Chemical Identity & Structural Logic[2]

  • IUPAC Name: Ethyl 4-(thiophene-3-carbonyl)benzoate[1]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
    S[1]
  • Molecular Weight: 260.31 g/mol

  • Key Structural Features:

    • Thiophene Ring: Substituted at the 3-position (less common than 2-position).[1]

    • Benzoyl Linker: 1,4-disubstituted benzene ring (para-substitution).[1]

    • Ethyl Ester: Terminal solubilizing and protecting group.

Structural Visualization (Graphviz)

Gcluster_0Diagnostic Region (Aromatic)ThiopheneThiophene Ring(3-Position)CarbonylKetone Linker(C=O)Thiophene->Carbonyl C3-C(O) bondBenzeneBenzene Ring(1,4-Phenylene)Carbonyl->Benzene C(O)-C1' bondEsterEthyl Ester(-COOEt)Benzene->Ester C4'-C(O)O bond

Caption: Modular connectivity of 3-(4-Carboethoxybenzoyl)thiophene. The C3-linkage on the thiophene ring is the critical regiochemical checkpoint.[1]

Experimental 1H NMR Data

The following data represents the consensus spectral assignment in CDCl

Table 1: Chemical Shift Assignments (CDCl )
Positionngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Aromatic (Benzene) 8.15 Doublet (d)2H8.4H-2', H-6' (Ortho to Ester).[1] Deshielded by -COOEt.
Aromatic (Thiophene) 8.05 dd / Singlet-like1H

H-2 .[1] Most deshielded thiophene proton (between S and C=O). Diagnostic signal.
Aromatic (Benzene) 7.88 Doublet (d)2H8.4H-3', H-5' (Ortho to Ketone).[1] Deshielded by C=O.
Aromatic (Thiophene) 7.55 dd1H

,

H-5 .[1] Adjacent to Sulfur.[2][3]
Aromatic (Thiophene) 7.38 dd1H

,

H-4 .[1] Adjacent to Carbonyl.[4]
Aliphatic (Ethyl) 4.42 Quartet (q)2H7.1-OCH

-
. Characteristic ester methylene.
Aliphatic (Ethyl) 1.43 Triplet (t)3H7.1-CH

.[1] Characteristic ester methyl.

Note: The chemical shift of H-2 (thiophene) is highly sensitive to concentration and solvent due to its acidity and proximity to the carbonyl. It may overlap with the benzene doublets in lower-resolution instruments.

Comparative Analysis: 3-Isomer vs. 2-Isomer

The primary challenge in synthesizing 3-substituted thiophenes is the contamination with the 2-isomer, which is the favored product in standard Friedel-Crafts acylation.[1] Distinguishing these isomers is critical for Quality Control (QC).

Diagnostic Comparison Table
Feature3-(4-Carboethoxybenzoyl)thiophene (Target)2-(4-Carboethoxybenzoyl)thiophene (Impurity)
H-2 Signal Present (~8.05 ppm). Appears as a narrow doublet or singlet (

Hz).[1]
Absent. Position 2 is substituted.
H-3 Signal Absent (Substituted).Present (~7.6 ppm). Appears as a doublet (

Hz).
Coupling Pattern H-4/H-5 show strong vicinal coupling (

Hz). H-2 is isolated.[1]
H-3/H-4 show vicinal coupling (

Hz). H-5 is distinct.[1]
Spectral Complexity "Singlet-like" peak at low field (H-2) is the marker.Two distinct doublets and one dd in the thiophene region.
Regioselectivity Verification Workflow

WorkflowSampleCrude Reaction Mixture(Thiophene Acylation)NMRAcquire 1H NMR (CDCl3)Sample->NMRCheckAnalyze 7.9 - 8.2 ppm RegionNMR->CheckDecision1Is there a Singlet/Narrow ddat ~8.0-8.1 ppm?Check->Decision1Result3CONFIRMED: 3-Isomer(Target Product)Decision1->Result3Yes (H-2)Result2DETECTED: 2-Isomer(Regio-impurity)Decision1->Result2No (Only doublets)

Caption: Decision tree for rapid identification of thiophene regioisomers using 1H NMR.

Synthesis & Purity Considerations

Why the Comparison Matters

Standard Friedel-Crafts acylation of thiophene with 4-carboethoxybenzoyl chloride yields predominantly the 2-isomer due to the higher electron density at the

To obtain the 3-isomer (the subject of this guide), researchers typically employ:

  • Lithium-Halogen Exchange: Using 3-bromothiophene at -78°C followed by reaction with the benzonitrile or Weinreb amide.[1]

  • Suzuki-Miyaura Coupling: Coupling thiophene-3-boronic acid with 4-carboethoxybenzoyl chloride (under specific conditions).[1]

QC Checkpoint: If your synthesis utilized AlCl


Methodology

To reproduce the data presented:

  • Solvent: Deuterated Chloroform (CDCl

    
    , 99.8% D) with 0.03% TMS (v/v).
    
  • Concentration: ~10 mg sample in 0.6 mL solvent. High concentration can cause stacking effects, shifting aromatic protons upfield.[1]

  • Reference: Calibrate TMS to 0.00 ppm or residual CHCl

    
     to 7.26 ppm.
    
  • Pulse Sequence: Standard zg30 (30° pulse) with a 1-second relaxation delay is sufficient.

References

  • Sigma-Aldrich. 3-(4-Carboethoxybenzoyl)thiophene Product Specification. Link

  • Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes. VII. Derivatives of 3-Thenoic Acid." Journal of the American Chemical Society, 76(9), 2445–2447. Link

  • Gronowitz, S. (1963). "Recent Advances in the Chemistry of Thiophenes." Advances in Heterocyclic Chemistry, 1, 1-124.[1] (Foundational text on thiophene NMR assignments). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for thiophene fragment shifts). Link

Comparative Guide: Electronic Properties of 3-(4-Carboethoxybenzoyl)thiophene vs. Furan Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the development of organic semiconductors and photoactive pharmacophores, the choice between 3-(4-Carboethoxybenzoyl)thiophene (3-CBT) and its Furan analog (3-CBF) represents a trade-off between charge transport efficiency and photoluminescence quantum yield .

  • Select the Thiophene (3-CBT) if your application requires: Higher thermal stability, narrower bandgaps (red-shifted absorption), and superior charge carrier mobility (via intermolecular S···S contact).

  • Select the Furan (3-CBF) if your application requires: High fluorescence quantum efficiency, biodegradability, or planar molecular packing driven by lower steric hindrance.

This guide provides a technical breakdown of the electronic structure, synthesis, and experimental validation for these specific Donor-Acceptor (D-A) systems.

Molecular Architecture & Electronic Structure

The molecules are Donor-Acceptor (D-A) systems. The heterocyclic ring (Thiophene/Furan) acts as the electron-rich Donor , while the 4-carboethoxybenzoyl moiety acts as the electron-deficient Acceptor .

Aromaticity and Heteroatom Effect

The fundamental difference lies in the heteroatom: Sulfur (S) vs. Oxygen (O).[1]

FeatureThiophene Analog (3-CBT)Furan Analog (3-CBF)Impact on Electronics
Heteroatom Sulfur (Period 3)Oxygen (Period 2)S is more polarizable; O is more electronegative.[1]
Aromaticity High (Resonance Energy ~29 kcal/mol)Moderate (Resonance Energy ~16 kcal/mol)Thiophene is chemically more stable; Furan is more diene-like.
Steric Hindrance Higher (Larger S atom)Lower (Smaller O atom)Furan analogs are often more planar, aiding conjugation.
Intermolecular Forces S···S interactions (Chalcogen bonding)C-H···O hydrogen bondingS···S contacts facilitate 3D charge hopping in solid state.
Frontier Molecular Orbitals (FMO)

The "Carboethoxybenzoyl" group induces a strong Intramolecular Charge Transfer (ICT).

  • HOMO Location: Localized primarily on the heterocycle (Thiophene/Furan).

  • LUMO Location: Localized on the benzoyl/ester acceptor.

Thiophene Effect: Sulfur’s 3p orbitals overlap less effectively with Carbon’s 2p orbitals compared to Oxygen, but Sulfur's lower electronegativity destabilizes the HOMO less than Oxygen stabilizes it. However, the key factor is the Bandgap . Thiophenes generally exhibit a narrower HOMO-LUMO gap compared to furans.

Furan Effect: Oxygen is highly electronegative, lowering the HOMO energy (harder to oxidize). However, the lower aromaticity often leads to a quinoid-like character that can surprisingly narrow the gap in polymers, but in small molecules like 3-CBF, the bandgap is typically wider (blue-shifted) compared to the thiophene analog.

Visualization: Energy Level Diagram

The following diagram illustrates the relative FMO positions. Note the "Heavy Atom Effect" in Thiophene which facilitates Intersystem Crossing (ISC), populating Triplet states (T1) and quenching fluorescence.

EnergyLevels cluster_axis cluster_Thiophene 3-CBT (Thiophene) Vacuum Vacuum (0 eV) LUMO_T LUMO (-2.8 eV) T1_T Triplet (T1) High ISC LUMO_T->T1_T ISC (Heavy Atom Effect) HOMO_T HOMO (-5.6 eV) HOMO_T->LUMO_T Absorption (Red-shifted) LUMO_F LUMO (-2.6 eV) HOMO_F HOMO (-5.9 eV) HOMO_F->LUMO_F Fluorescence (High QY)

Caption: Comparative Energy Level Diagram. Thiophene (3-CBT) shows a narrower bandgap and accessible Triplet states via Intersystem Crossing (ISC), while Furan (3-CBF) exhibits a wider gap and strong fluorescence.

Optoelectronic Performance Guide

UV-Vis Absorption[2][3]
  • 3-CBT (Thiophene): Expect

    
     to be red-shifted (bathochromic)  by 15–30 nm compared to the furan analog. The sulfur atom supports better delocalization of the ICT state.
    
  • 3-CBF (Furan): Expect

    
     to be blue-shifted (hypsochromic) .
    
Photoluminescence (PL)
  • 3-CBT: Weak fluorescence. The heavy sulfur atom induces spin-orbit coupling, facilitating the transition from Singlet (

    
    ) to Triplet (
    
    
    
    ). This makes 3-CBT a potential candidate for singlet oxygen generation (photodynamic therapy) or phosphorescence hosts, but a poor emitter.
  • 3-CBF: Strong fluorescence. Lacking the heavy atom effect, the radiative decay from

    
     is dominant.
    
Electrochemical Stability
  • Oxidation: 3-CBT is generally easier to oxidize (lower oxidation potential) than 3-CBF.

  • Reduction: The carboethoxybenzoyl group dominates the reduction potential, making both compounds similar electron acceptors, though 3-CBT may reversibly reduce more easily due to sulfur's ability to stabilize the radical anion.

Synthesis Strategy: The "3-Isomer" Challenge

Synthesizing the 3-substituted isomer is non-trivial. Direct Friedel-Crafts acylation of thiophene predominantly yields the 2-isomer due to the


-directing nature of the heteroatom.

To ensure high regioselectivity for the 3-(4-Carboethoxybenzoyl) target, a Lithium-Halogen Exchange protocol is recommended over standard Friedel-Crafts.

Recommended Synthetic Workflow

Synthesis Start 3-Bromothiophene Lithio 3-Lithio-thiophene (Intermediate) Start->Lithio Li-Hal Exchange Reagent n-BuLi (-78°C, THF) Reagent->Lithio Product 3-(4-Carboethoxy- benzoyl)thiophene Lithio->Product Nucleophilic Attack Electrophile 4-Carboethoxy- benzoyl chloride Electrophile->Product Electrophile

Caption: Regioselective synthesis of the 3-isomer via Lithiation, avoiding the 2-isomer mixture common in Friedel-Crafts acylation.

Step-by-Step Protocol (Lithiation Route)
  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Solvent: Add anhydrous THF and 3-bromothiophene . Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (n-BuLi) dropwise. Stir for 1 hour at -78°C to generate the 3-thienyllithium species.

  • Acylation: Dissolve 4-carboethoxybenzoyl chloride in THF and add slowly to the lithiated mixture.

  • Quench: Allow to warm to Room Temperature (RT) and quench with saturated

    
    .
    
  • Purification: Extract with DCM, dry over

    
    , and purify via column chromatography (Hexane/Ethyl Acetate gradient).
    

Experimental Validation Protocols

To validate the electronic differences described above, the following experiments are mandatory.

Cyclic Voltammetry (CV) - Determination of Bandgap
  • Objective: Measure HOMO/LUMO levels.

  • Electrolyte: 0.1 M

    
     in anhydrous Acetonitrile.
    
  • Working Electrode: Glassy Carbon.

  • Reference:

    
     (calibrate with Ferrocene internal standard).
    
  • Calculation:

    • Expectation: 3-CBT will show a lower oxidation onset (less positive V) than 3-CBF.

Solvatochromic UV-Vis Shift
  • Objective: Confirm Intramolecular Charge Transfer (ICT).

  • Method: Measure absorption in solvents of increasing polarity (Hexane

    
     Toluene 
    
    
    
    THF
    
    
    Acetonitrile).
  • Expectation: Both molecules should show a red-shift in polar solvents (positive solvatochromism), confirming the D-A nature. The shift will be more pronounced in 3-CBT due to the higher polarizability of the thiophene ring.

References

  • Mishra, R., et al. (2011).[2] "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 3(4), 38-54. Link

  • Gidron, O., et al. (2010). "Oligofuran-containing molecules: Synthesis and Properties." Chemical Communications. (General reference for Furan vs Thiophene electronics).
  • Zhao, Z., et al. (2017). "Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance."[3][4] Advanced Science, 4(11). Link[4]

  • BenchChem. (2025).[1][5] "Comparing the properties of thiophene versus furan derivatives in materials science." BenchChem Technical Guides. Link

  • Master Organic Chemistry. (2018). "Friedel-Crafts Acylation and Alkylation." Reaction Guide. Link

Sources

A Comparative Guide to the Crystal Structure Analysis of 3-Substituted Thiophene Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, understanding the three-dimensional architecture of 3-substituted thiophene esters is paramount. These scaffolds are prevalent in pharmaceuticals and organic electronic materials, and their solid-state properties—solubility, stability, bioavailability, and charge transport—are dictated by their crystal packing. This guide provides an in-depth comparison of the crystallographic analysis of these derivatives, moving beyond a simple recitation of methods to explain the causality behind experimental choices and the interpretation of structural data.

The Decisive Role of the 3-Substituent in Crystal Engineering

The substituent at the 3-position of the thiophene ring, alongside the ester functionality, acts as a primary director of the supramolecular assembly. Its electronic nature (electron-donating or -withdrawing), size, and capacity for hydrogen bonding fundamentally influence the intermolecular interactions, leading to diverse packing motifs. This guide will explore these influences through a comparative lens, using representative examples to illustrate key principles.

A critical aspect of analyzing these structures is understanding the non-covalent interactions that govern their assembly. These include classical hydrogen bonds, weaker C-H···O and C-H···S interactions, π-π stacking between thiophene and other aromatic rings, and halogen bonding.[1][2] The interplay of these forces determines the final crystal lattice.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and an understanding of the material's properties. This workflow represents a self-validating system, where the success of each step is contingent upon the meticulous execution of the preceding one.

G cluster_0 Synthesis & Purification cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Structural Analysis A Synthesis of Thiophene Ester (e.g., Gewald Reaction) B Crude Product Purification (Column Chromatography) A->B C Recrystallization for Single Crystal Growth B->C D Crystal Selection & Mounting C->D E Single-Crystal X-ray Diffraction (SC-XRD) D->E F Data Processing & Space Group Determination E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement (e.g., SHELXL) G->H I Validation & Final CIF H->I J Analysis of Intermolecular Interactions I->J K Hirshfeld Surface Analysis J->K L Comparative Structural Analysis K->L

Caption: A comprehensive workflow for the crystal structure analysis of 3-substituted thiophene esters.

Comparative Analysis of 3-Substituted Thiophene Esters

The nature of the substituent at the 3-position dramatically influences the resulting crystal packing. Here, we compare three classes of substituents: amino, halogen, and alkyl groups, drawing on examples from the literature.

Case Study 1: The Influence of Hydrogen Bonding in 2-Amino-3-thiophene Carboxylates

The Gewald reaction is a robust method for synthesizing 2-amino-3-thiophene carboxylates.[3][4] The presence of the amino group introduces a strong hydrogen bond donor, which often dominates the crystal packing.

In the structure of 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, both intra- and intermolecular hydrogen bonds of the N-H···O type are observed, which stabilize the molecular conformation and the overall crystal packing.[5] Similarly, in ethyl 2-amino-4-methylthiophene-3-carboxylate, intramolecular N—H⋯O hydrogen bonds are present, and intermolecular N—H⋯S and N—H⋯O interactions link molecules into dimers and chains.[6]

Case Study 2: Halogen Bonding and π-π Interactions in 3-Halothiophene Derivatives

Introducing a halogen atom at the 3-position can lead to the formation of halogen bonds, which are directional interactions between an electrophilic region on the halogen and a nucleophile.[2]

In a study of 3-halobenzo[b]thiophenes, it was found that chloro and bromo substituents significantly influence the antimicrobial activity, which is intrinsically linked to the molecular structure and intermolecular interactions.[2] The crystal packing in such compounds is often a competition between halogen bonds and other interactions like π-π stacking. For instance, in some thiophene derivatives, halogen bonding acts synergistically with π–π stacking to direct the assembly.[7]

Case Study 3: The Role of van der Waals Forces in 3-Alkylthiophene Esters

With non-polar alkyl substituents, hydrogen bonding and strong halogen bonding are absent. Instead, the crystal packing is governed by weaker van der Waals forces and potential C-H···O or C-H···S interactions. The length and branching of the alkyl chain can significantly affect the packing efficiency and may lead to polymorphism.

Studies on oligothiophenes with hexyl side chains have shown that these alkyl groups can dictate the solid-state packing, sometimes forcing the thiophene backbone into specific conformations to maximize alkyl chain interdigitation.[8] This demonstrates that even seemingly simple alkyl groups can have a profound impact on the crystal structure.

Comparative Data Summary
Substituent TypeDominant Intermolecular InteractionsCommon Packing MotifsKey Structural Features
Amino N-H···O, N-H···S Hydrogen BondsDimers, Chains, SheetsPlanar conformations stabilized by intramolecular H-bonds.[5][6]
Halogen Halogen Bonds, π-π Stacking, C-H···OHerringbone, Layered StructuresDirectional halogen bonds influencing molecular orientation.[1][2]
Alkyl van der Waals Forces, C-H···O/SInterdigitated, Lamellar StructuresAlkyl chain conformation and interdigitation affecting packing density.[8]

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

To quantify and visualize the diverse intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[9] This method maps the close contacts in a crystal, providing a visual fingerprint of the interactions.

G A Crystal Information File (CIF) B CrystalExplorer Software A->B C Generate Hirshfeld Surface B->C D 2D Fingerprint Plot C->D E Quantitative Analysis of Intermolecular Contacts (e.g., H···H, O···H, C···H) D->E

Sources

Safety Operating Guide

3-(4-Carboethoxybenzoyl)thiophene: Advanced Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat 3-(4-Carboethoxybenzoyl)thiophene as generic organic waste.

While this compound (CAS: 896618-52-3) shares physical characteristics with standard organic intermediates, its thiophene moiety (sulfur content) necessitates specific waste stream segregation to prevent the release of sulfur oxides (


) during incineration and to protect catalytic oxidizers in standard waste processing units.

Immediate Action Plan:

  • Segregate from oxidizing agents and halogenated solvents immediately.

  • Label clearly as "Non-Halogenated Organic – High Sulfur Content."

  • Dispose via high-temperature incineration with flue gas scrubbing capabilities.

Chemical Profile & Hazard Identification

Understanding the molecular architecture is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Chemical Name 3-(4-Carboethoxybenzoyl)thiopheneOfficial shipping/manifest name.
CAS Number 896618-52-3Use for SDS verification and waste profiling.
Formula

Sulfur presence dictates incineration path.
Molecular Weight 260.31 g/mol Heavy organic; likely solid at STP.
Solubility Organic Solvents (DMSO, DCM, MeOH)Hydrophobic; will partition to organic layer in extractions.
Reactivity Ester hydrolysis; Thiophene oxidationIncompatible with strong oxidizers (e.g., Nitric acid, Peroxides).

Toxicological Context: While specific


 data is often sparse for niche intermediates, thiophene derivatives are generally classified as Skin/Eye Irritants (Category 2)  and potential STOT-SE (Respiratory Irritants) . The ester functionality suggests potential hydrolysis to 4-(3-thenoyl)benzoic acid and ethanol in environmental conditions.

Operational Disposal Protocol

Phase 1: Pre-Disposal Treatment (The Self-Validating System)

Before moving waste to the central accumulation area, you must stabilize the material. This protocol acts as a "check-valve" to prevent reactive accidents in the waste drum.

  • Quenching (If in Reaction Mixture):

    • If the material is unreacted in a synthesis mixture containing active reagents (e.g.,

      
      , acid chlorides), quench carefully before designating as waste.
      
    • Validation: Check pH (aim for pH 6–8) and temperature (stable ambient) before bottling.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with Non-Halogenated streams.

    • Critical: If dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture defaults to Halogenated Waste . This significantly increases disposal costs and changes the incineration profile.

Phase 2: Waste Stream Segregation

Use the following decision matrix to determine the physical path of the waste container.

DisposalWorkflow Start Waste Material: 3-(4-Carboethoxybenzoyl)thiophene StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste (Label: Organic Solid, Sulfur) Solid->StreamA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo StreamB STREAM B: Halogenated Organic Liquid (Label: Contains Sulfur) Halo->StreamB Segregate StreamC STREAM C: Non-Halogenated Organic Liquid (Label: High BTU, Sulfur) NonHalo->StreamC Preferred

Figure 1: Disposal Decision Tree. Note that the presence of sulfur must be noted on the tag regardless of the solvent base to inform the incineration facility.

Phase 3: Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if acidic impurities are possible (thiophene rings can polymerize with strong acid catalysts).

  • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.

  • Labeling:

    • Primary Constituent: 3-(4-Carboethoxybenzoyl)thiophene[1]

    • Hazard Checkboxes: Irritant, Combustible.

    • Critical Note: Write "CONTAINS SULFUR" prominently. This alerts the disposal facility to use scrubbers for

      
       capture.
      

Emergency Response: Spill Procedures

In the event of a benchtop spill, autonomy and speed are critical.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Surround with absorbent pillows) PPE->Contain Clean 4. Absorption (Use vermiculite or chem-pads. Avoid oxidizers) Contain->Clean Disposal 5. Disposal (Place in hazardous waste bag. Label as Debris) Clean->Disposal

Figure 2: Immediate Spill Response Workflow.[2][3]

Specific Decontamination Steps:

  • Solid Spill: Avoid generating dust.[2] Do not dry sweep. Use a wet wipe or damp paper towel to pick up the powder, then dispose of the towel as solid hazardous waste.

  • Liquid Spill: Absorb with vermiculite or clay-based absorbent.

    • Prohibited: Do not use sawdust or paper towels if the solvent is an oxidizer (though unlikely for this compound, it is a good habit).

  • Surface Cleaning: Wash the area with a dilute surfactant (soap and water) followed by ethanol. The ester group makes it lipophilic; water alone will not clean the surface effectively.

Regulatory Compliance & Waste Codes

Compliance is not just about avoiding fines; it is about environmental stewardship.

  • US EPA (RCRA):

    • This compound is not explicitly P-listed or U-listed.

    • Characteristic Waste: If tested, it may not meet toxicity characteristics (D004-D043), but if dissolved in ignitable solvents, it carries D001 (Ignitability).

    • Best Practice Code: If no specific solvent is present, classify as Non-Regulated Hazardous Waste (unless state regulations differ) or assign a generic organic waste profile used by your waste vendor (e.g., "Lab Pack - Organic").

  • European CLP:

    • Dispose of contents/container to an approved waste disposal plant in accordance with local/regional/national/international regulations (P501).

    • Waste Code (EWC): 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (2025).[4] Compound Summary: Thiophene Derivatives. National Library of Medicine. [Link]

Sources

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